molecular formula C20H19F2N3O2S B2596749 N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1029770-58-8

N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2596749
CAS RN: 1029770-58-8
M. Wt: 403.45
InChI Key: JCRKZADOVXFJCF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H19F2N3O2S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing thieno[2,3-d]pyrimidine and similar scaffolds, are of great interest due to their diverse biological activities. The synthesis of thienopyridines and other fused derivatives, including thieno[2,3-b]pyridine, involves reactions that could be analogous to those required for the synthesis of the query compound. For instance, the use of acetoacetanilides in heterocyclic synthesis has been documented, showcasing methods to yield pyridinethione derivatives, which further undergo s-alkylation and cyclization into relevant heterocyclic structures (Harb, Hussein, & Mousa, 2006). These methods could potentially be adapted for synthesizing compounds with the N-(2,4-difluorophenyl) moiety.

Antimicrobial and Antiproliferative Activities

Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives due to their promising antimicrobial and anticancer properties. For example, novel syntheses of thienopyrimido-1,2,4-triazoles have been explored, indicating potential antimicrobial applications (El-Gazzar, Hegab, Swelam, & Aly, 2002). Similarly, the synthesis of 6-cinnamoyl-4-arylaminothienopyrimidines has shown significant cytotoxic activities against various cancer cell lines, highlighting the potential for anticancer drug development (Toolabi et al., 2019).

Structural and Conformational Studies

The study of the crystal structure and herbicidal activity of related compounds provides insights into the molecular geometry and potential applications in agriculture. For instance, the crystallographic analysis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide reveals its effective herbicidal activity, offering a glimpse into how structural features influence biological activity (Liu et al., 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S/c21-11-6-7-14(13(22)10-11)23-17(26)9-8-16-24-19(27)18-12-4-2-1-3-5-15(12)28-20(18)25-16/h6-7,10H,1-5,8-9H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRKZADOVXFJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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